molecular formula C18H12Cl2FN5O3S2 B609952 PF-05089771 CAS No. 1235403-62-9

PF-05089771

Numéro de catalogue: B609952
Numéro CAS: 1235403-62-9
Poids moléculaire: 500.4 g/mol
Clé InChI: ZYSCOUXLBXGGIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF 05089771 est un inhibiteur sélectif de petite molécule des canaux sodiques dépendants du voltage, ciblant spécifiquement les isoformes Nav1.7 et Nav1.8. Ce composé a été développé par Pfizer comme un nouvel analgésique pour le traitement de la douleur. Il a montré des résultats prometteurs dans les essais cliniques pour des affections telles que l'extraction des dents de sagesse et l'érythromélalgie primaire .

Applications De Recherche Scientifique

Clinical Trials and Efficacy

  • Diabetic Peripheral Neuropathy :
    • A phase II clinical trial (NCT02215252) evaluated PF-05089771's efficacy as a monotherapy and in combination with pregabalin for treating painful diabetic peripheral neuropathy. The trial involved 135 subjects and aimed to determine if this compound could significantly reduce pain compared to placebo. Results indicated that while there was a trend towards reduced pain, it did not achieve statistical significance compared to placebo, leading to the discontinuation of further studies in this area .
  • Osteoarthritis :
    • This compound has also been investigated for its potential benefits in patients with osteoarthritis of the knee. A safety and tolerability study was conducted, but specific efficacy results have yet to be published .
  • Analgesic Properties :
    • A study assessing the analgesic properties of this compound found that it did not demonstrate significant analgesic effects when tested alone or with pregabalin across various pain models. This lack of efficacy has raised concerns about its viability as a treatment option for pain management .

Summary of Clinical Findings

Study TypeConditionSample SizePrimary EndpointResult
Phase II TrialDiabetic Peripheral Neuropathy135Average Pain ScoreNot statistically significant vs placebo
Safety StudyOsteoarthritisNot specifiedSafety and TolerabilityOngoing investigation
Analgesic StudyVarious Pain Models25Pain EndpointsNo significant difference from placebo

Mécanisme D'action

Target of Action

PF-05089771, also known as 4-(2-(3-amino-1H-pyrazol-4-yl)-4-chlorophenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide, primarily targets the Voltage-gated sodium channel alpha Nav1.7 (SCN9A) . This channel is predominantly expressed in nociceptive and sympathetic neurons . It plays a crucial role in pain mechanisms, especially in the development of inflammatory pain .

Mode of Action

This compound is a potent and selective Nav1.7 channel blocker . It interacts with the voltage-sensor domain of domain IV . The compound exhibits a slow onset of block that is depolarization and concentration dependent, with a similarly slow recovery from block . It binds to the inactivated state of Nav1.7 channels with high affinity but binds only weakly to channels in the resting state .

Biochemical Pathways

The Nav1.7 channel is a tetrodotoxin-sensitive Na(+) channel isoform . It forms a sodium-selective channel through which Na(+) ions may pass in accordance with their electrochemical gradient . The inhibition of this channel by this compound can influence the electrogenesis of nociceptors, axonal conduction, and presynaptic release .

Pharmacokinetics

It is known that the compound is a potent and selective, peripherally restricted nav17 channel blocker . It has been used in clinical trials, including a study investigating its safety and tolerability in healthy subjects over a 14-day dosing period .

Result of Action

Only modest analgesic effects of this compound have been observed in patient studies .

Action Environment

The action of this compound can be influenced by environmental factors such as the physiological state of the cell (resting or inactivated) and the concentration of the compound . .

Méthodes De Préparation

La synthèse de PF 05089771 implique plusieurs étapes clés, notamment la formation de la structure de base et l'introduction de divers groupes fonctionnels. La voie de synthèse commence généralement par la préparation de la structure de base du benzènesulfonamide, suivie de l'introduction des motifs pyrazole, thiazole et fluorobenzène. Les conditions réactionnelles impliquent souvent l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants comme le diméthylformamide. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté .

Analyse Des Réactions Chimiques

PF 05089771 subit diverses réactions chimiques, notamment des réactions de substitution et d'addition. Les réactifs courants utilisés dans ces réactions comprennent les agents halogénants, tels que le chlore et le fluor, et les agents sulfonants. Les principaux produits formés à partir de ces réactions comprennent le sulfonamide et les dérivés de pyrazole souhaités. Le composé est également connu pour interagir avec le domaine du capteur de voltage des canaux sodiques, conduisant à ses effets inhibiteurs .

Applications de la recherche scientifique

PF 05089771 a été largement étudié pour ses applications potentielles dans le traitement de la douleur. Il a montré une efficacité dans la réduction de la douleur dans divers modèles animaux, y compris ceux pour la douleur inflammatoire et neuropathique. Le composé a également été étudié pour son utilisation potentielle dans le traitement des affections douloureuses chroniques, telles que l'arthrose et la neuropathie diabétique. De plus, PF 05089771 a été utilisé comme composé outil dans la recherche pour étudier le rôle des canaux Nav1.7 et Nav1.8 dans la signalisation de la douleur .

Mécanisme d'action

PF 05089771 exerce ses effets en inhibant sélectivement les canaux sodiques Nav1.7 et Nav1.8. Ces canaux jouent un rôle essentiel dans la génération et la propagation des potentiels d'action dans les neurones sensoriels. En bloquant ces canaux, PF 05089771 réduit l'excitabilité de ces neurones, diminuant ainsi la transmission des signaux de douleur. Le composé interagit avec le domaine du capteur de voltage des canaux sodiques, les stabilisant dans un état inactivé et empêchant leur activation .

Comparaison Avec Des Composés Similaires

PF 05089771 est unique en sa forte sélectivité pour les canaux sodiques Nav1.7 et Nav1.8 par rapport aux autres inhibiteurs des canaux sodiques. Des composés similaires comprennent la carbamazépine, la bupivacaïne et la lacosamide, qui ciblent également les canaux sodiques mais avec moins de spécificité. D'autres inhibiteurs sélectifs de Nav1.7 comprennent le GNE-616 et le PF-05241328, qui ont montré une efficacité similaire dans les études précliniques. PF 05089771 se distingue par son inhibition puissante et sélective de Nav1.7 et Nav1.8, ce qui en fait un candidat prometteur pour la gestion de la douleur .

Activité Biologique

PF-05089771 is a selective blocker of the voltage-gated sodium channel NaV1.7, which plays a critical role in pain signaling. This compound has been under investigation for its potential therapeutic applications, particularly in managing pain associated with conditions like diabetic peripheral neuropathy and inherited erythromelalgia.

This compound demonstrates potent inhibition of NaV1.7 channels, with IC50 values of 8 nM for mouse, 11 nM for human, and 171 nM for rat channels, indicating a strong selectivity for the human NaV1.7 over other sodium channels such as NaV1.2, NaV1.3, and NaV1.6, which have IC50 values ranging from 0.11 to 25 μM . The compound effectively blocks spontaneous firing in induced pluripotent stem cell (iPSC) sensory neurons derived from patients with inherited erythromelalgia, demonstrating its potential utility in clinical settings .

Study Overview

A randomized, placebo-controlled clinical trial (NCT02215252) evaluated the efficacy of this compound in treating pain due to diabetic peripheral neuropathy. The study involved 135 subjects who received either this compound (150 mg twice daily), pregabalin (150 mg twice daily), or placebo over a four-week treatment period following a one-week placebo run-in .

Results

While there was a trend towards reduced pain scores in the this compound group compared to placebo, the results were not statistically significant. The mean difference in pain scores at week 4 was -0.41 (90% credible interval: -1.00 to 0.17), which did not meet the predefined efficacy criteria . In contrast, pregabalin demonstrated a statistically significant reduction in pain scores compared to placebo, with a mean difference of -0.53 (90% credible interval: -0.91 to -0.20) .

Summary of Findings

Treatment GroupMean Pain Score DifferenceStatistical Significance
This compound vs Placebo-0.41Not significant
Pregabalin vs Placebo-0.53Significant

The study concluded that while this compound was well tolerated, its analgesic efficacy was modest compared to pregabalin, leading to discussions regarding its potential limitations in clinical use .

Pharmacodynamics and Kinetics

Research indicates that the pharmacodynamics of this compound are influenced by its state-dependent binding to the NaV1.7 channel. Studies have shown that the binding is facilitated by long depolarizing prepulses, leading to significant inhibition rates when tested under various conditions . The compound's effects on nociceptor excitability were also explored, revealing that it can convert some neurons from repetitive spiking to transient spiking under inflammatory conditions .

Case Studies and Comparative Analysis

Further investigations into this compound's analgesic properties have yielded mixed results across different pain models. In one study comparing it with other analgesics like ibuprofen and pregabalin, this compound did not meet the criteria for statistical significance when administered alone or in combination with pregabalin .

Comparative Efficacy Table

Pain ModelThis compound EffectPregabalin EffectIbuprofen Effect
Thermal PainNot significantSignificantSignificant
Pressure StimulationNot significantSignificantSignificant
Cold PressorNot significantSignificantSignificant

This table summarizes findings from studies assessing the efficacy of this compound against established analgesics across various pain models.

Propriétés

IUPAC Name

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FN5O3S2/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17/h1-8,26H,(H3,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSCOUXLBXGGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336085
Record name PF-05089771
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235403-62-9
Record name PF-05089771
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235403629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-05089771
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-05089771
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-05089771
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25U4N985O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (29 mg, 1.2 mmol) in dimethylformamide (1 mL) was added N-(1-tert-butyl-4-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-5-yl)-2,2,2-trifluoroacetamide (Preparation 209, 239 mg, 0.661 mmol) and stirred for 30 minutes. To this was added tert-butyl 5-chloro-2,4-difluorophenylsulfonyl(thiazol-4-yl)carbamate (Preparation 453, 206 mg, 0.501 mmol) and stirred for 24 hours. After this time only a small amount of product was observed, so potassium carbonate (40 mg, 0.3 mmol) was added and the reaction heated at 55° C. for 3 days. The reaction was cooled, diluted with ethyl acetate and the organic extract washed with water and saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and concentrated in vacuo. Purification by automated flash column chromatography eluting with ethyl acetate:hexanes (gradient 0:1 to 1:0, by volume) afforded fully protected product. This residue was dissolved in methanol (1 mL) and sodium carbonate solution (2 M aqueous, 0.08 mL, 0.2 mmol) and water (0.2 mL) added. The reaction was stirred at room temperature for 6 hours and then heated at 55° C. for 16 hours before concentrating in vacuo and passing through a short silica gel column eluting with methanol:dichloromethane (gradient 0:1 to 1:9, by volume). All product related fractions were combined, concentrated in vacuo, dissolved in methanol (saturated in gaseous hydrogen chloride) and heated at 50° C. for 16 hours. Purification by preparative HPLC afforded the title compound as a white solid, 31 mg, 12% yield.
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Four
Quantity
0.08 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Yield
12%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.